
1-Phenyl-3-(phenylamino)prop-2-en-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Phenyl-3-(phenylamino)prop-2-en-1-one is an organic compound with the molecular formula C15H13NO. It is known for its stable structure and low toxicity, making it a valuable compound in various scientific and industrial applications. This compound is often used as a base-type corrosion inhibitor and has been studied for its electrochemical and thermodynamic properties .
Vorbereitungsmethoden
The synthesis of 1-Phenyl-3-(phenylamino)prop-2-en-1-one typically involves the reaction of aniline with benzaldehyde in the presence of a base. The reaction conditions often include the use of solvents such as ethanol or methanol and a catalyst like sodium hydroxide. The reaction proceeds through a condensation mechanism, forming the desired product .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of industrial production .
Analyse Chemischer Reaktionen
1-Phenyl-3-(phenylamino)prop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amines.
Substitution: The compound can undergo substitution reactions with halogens or other electrophiles, forming substituted derivatives.
Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and specific catalysts to drive the reactions towards the desired products .
Wissenschaftliche Forschungsanwendungen
1-Phenyl-3-(phenylamino)prop-2-en-1-one has a wide range of scientific research applications:
Wirkmechanismus
The mechanism by which 1-Phenyl-3-(phenylamino)prop-2-en-1-one exerts its effects involves its interaction with molecular targets such as metal surfaces or biological enzymes. In corrosion inhibition, the compound adsorbs onto the metal surface, forming a protective film that prevents corrosion. This adsorption process is spontaneous and involves chemisorption, where the compound forms strong chemical bonds with the metal surface .
In biological systems, the compound can inhibit specific enzymes by binding to their active sites, thereby blocking their activity. This mechanism is crucial for its potential therapeutic applications .
Vergleich Mit ähnlichen Verbindungen
1-Phenyl-3-(phenylamino)prop-2-en-1-one can be compared with other similar compounds, such as:
1-Phenylprop-2-en-1-one: This compound has a similar structure but lacks the phenylamino group, which affects its chemical reactivity and applications.
3-Anilino-1-phenyl-2-propen-1-one: This is another similar compound with slight variations in its structure, leading to differences in its chemical properties and uses.
(E)-1-Phenyl-3-(phenylamino)prop-2-en-1-one: This is an isomer of the compound with different spatial arrangement, affecting its reactivity and applications.
The uniqueness of this compound lies in its stable structure, low toxicity, and versatile applications in various fields, making it a valuable compound for scientific research and industrial use.
Eigenschaften
Molekularformel |
C15H13NO |
|---|---|
Molekulargewicht |
223.27 g/mol |
IUPAC-Name |
3-anilino-1-phenylprop-2-en-1-one |
InChI |
InChI=1S/C15H13NO/c17-15(13-7-3-1-4-8-13)11-12-16-14-9-5-2-6-10-14/h1-12,16H |
InChI-Schlüssel |
KTJZOKJJOYMVPV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(=O)C=CNC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-fluoro-7-methyl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B11760459.png)
![1-(2,2-difluoroethyl)-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B11760468.png)
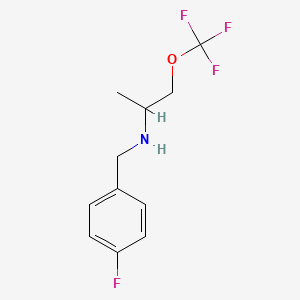
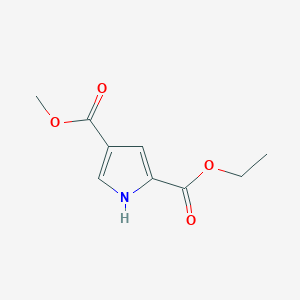
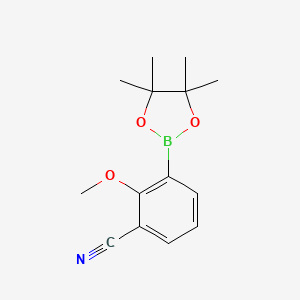
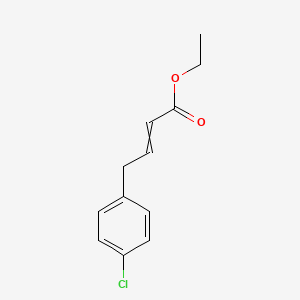
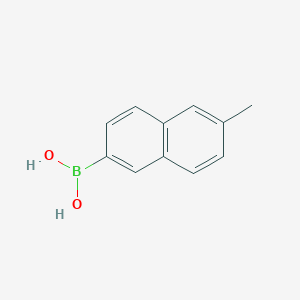
![methyl (1R,2S,5S)-3-((S)-2-amino-3,3-dimethylbutanoyl)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B11760512.png)

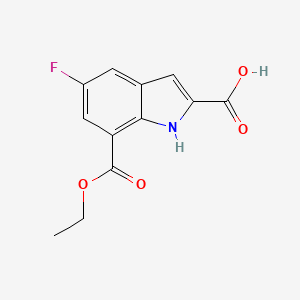


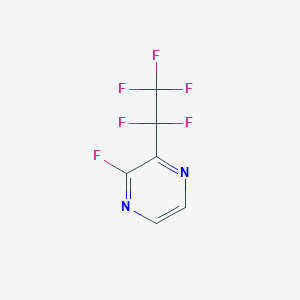
![1-Methyl-2,3,4,5-tetrahydro-1H-benzo[b]azepin-3-amine](/img/structure/B11760560.png)
